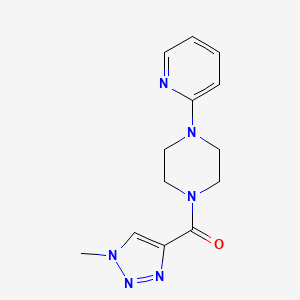

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(1-methyltriazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O/c1-17-10-11(15-16-17)13(20)19-8-6-18(7-9-19)12-4-2-3-5-14-12/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIDKLIRQOEMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings

Cycloaddition: The triazole ring can undergo further cycloaddition reactions with other azides or alkynes.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For example, in the context of enzyme inhibition, the triazole ring can bind to the active site of the enzyme, disrupting its normal function . The pyridine and piperazine moieties may also contribute to the binding affinity and specificity of the compound . Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiparasitic Triazole-Piperazine Hybrids

Compounds in , such as (6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p), share the triazole-piperazine scaffold but incorporate additional substituents (e.g., nitro groups, imidazopyridine) to enhance antiparasitic activity against Leishmania and Trypanosoma species. Key differences include:

The nitro and imidazopyridine groups in 8p likely improve membrane permeability and target binding, whereas the simpler pyridinyl group in the target compound may favor different pharmacokinetic profiles.

Anticancer 4-Nitroimidazole-Triazole-Piperazine Hybrids

describes compounds like [9a-k] and [10a-c] , which replace the pyridinyl group with nitroimidazole moieties. These hybrids exhibit cytotoxicity against solid tumors, attributed to DNA intercalation and nitroreductase activation. For example:

| Property | Target Compound | Compound 9a |

|---|---|---|

| Core Structure | Triazole-piperazine | Triazole-piperazine-nitroimidazole |

| Bioactivity | Not reported | Anticancer (IC₅₀: 2–5 µM) |

The nitroimidazole moiety in 9a introduces redox-active properties absent in the target compound, suggesting divergent mechanisms of action.

Protein-Protein Interaction (PPI) Stabilizers

highlights O-methoxy-nucleozin , a triazole-piperazine derivative that stabilizes viral protein complexes. While structurally distinct, its 1-methyl-1H-1,2,3-triazole group mirrors the target compound’s core:

| Property | Target Compound | O-Methoxy-Nucleozin |

|---|---|---|

| Functional Groups | Pyridinyl, methyl-triazole | Isoxazole, nitrophenyl |

| Bioactivity | Not reported | PPI stabilization (Kd: ~50 nM) |

The pyridinyl group in the target compound may facilitate hydrogen bonding with target proteins, analogous to the isoxazole in O-methoxy-nucleozin.

Biological Activity

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes current research findings regarding its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a triazole moiety linked to a piperazine ring via a methanone group. The structural formula is represented as follows:

Cytotoxicity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, one study reported an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating potent anti-proliferative effects . The compound was also tested against other cell lines, including HeLa and MCF-7, showcasing a broad spectrum of activity.

The mechanisms underlying the cytotoxic effects of this compound involve several pathways:

- Apoptosis Induction : Flow cytometric analysis revealed that the compound induces apoptosis in BT-474 cells through cell cycle arrest at the sub-G1 and G2/M phases . This was further supported by staining assays (AO/EB and DAPI), which indicated increased apoptotic cell populations.

- Tubulin Polymerization Inhibition : The compound has been shown to bind to the colchicine binding site on tubulin, disrupting microtubule dynamics essential for mitosis .

- Clonogenic Assays : These assays confirmed that the compound inhibits colony formation in a concentration-dependent manner, reinforcing its potential as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole and piperazine moieties significantly influence biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Methyl group on triazole | Enhances cytotoxicity |

| Variations in piperazine substituents | Alters binding affinity and selectivity |

Research suggests that specific electronic properties and steric factors associated with these substituents are critical for maximizing biological efficacy .

Case Study 1: BT-474 Cell Line

In a detailed investigation involving BT-474 cells:

- Experimental Design : Cells were treated with varying concentrations of the compound.

- Findings : Significant increases in sub-G1 phase populations were observed, indicating effective apoptosis induction.

Case Study 2: HeLa Cell Line

Another study focused on HeLa cells showed:

- Results : The compound exhibited similar cytotoxic effects with an IC50 comparable to that observed in BT-474 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.